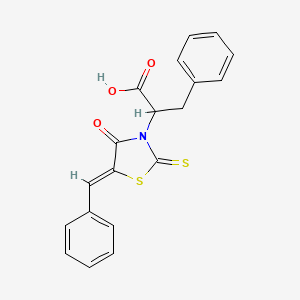

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S2/c21-17-16(12-14-9-5-2-6-10-14)25-19(24)20(17)15(18(22)23)11-13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,22,23)/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIFXQDHKSESDU-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method includes the reaction of 2-thioxothiazolidin-4-one with benzaldehyde under basic conditions to form the benzylidene derivative. This intermediate is then reacted with 3-phenylpropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and phenylpropanoic acid moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound exhibits various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential use in treating diseases such as cancer, bacterial infections, and inflammatory disorders. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

Stereochemical Influence: D-isomers may offer advantages in avoiding metabolic degradation or enhancing target selectivity, warranting further investigation .

Synthetic Challenges: Lower ee% in chlorinated derivatives (e.g., 42) highlights the need for optimized chiral resolution techniques .

Biological Activity

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a compound that has gained attention in medicinal chemistry due to its unique structure and promising biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse reactivity and functionality. The presence of the benzylidene group enhances its biological activity by allowing interactions with various molecular targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₅NO₃S₂ |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 1151944-57-8 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazolidine ring can inhibit certain enzymatic pathways, while the benzylidene moiety may enhance binding affinity to biological targets. Studies have shown that the compound exhibits:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antifungal Properties : Inhibition of fungal growth has been observed in laboratory settings.

- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells.

Research Findings

Recent studies have focused on the biological properties and potential therapeutic applications of this compound:

- Antidiabetic Effects : Compounds similar to thiazolidinediones have been noted for their ability to improve insulin sensitivity, suggesting potential applications in diabetes management.

- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency .

- Metabolism and Toxicity : The compound is metabolized by CYP450 enzymes, suggesting a rapid clearance from the body, which may reduce the risk of accumulation and toxicity . The theoretically determined oral toxicity (LD50) values indicate a relatively safe profile for further development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

In vitro assays demonstrated that the compound induces apoptosis in human breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of 25 µM, highlighting its potential for development as an anticancer therapeutic.

Q & A

Q. Table 1. Representative Synthesis Conditions

| Aldehyde Used | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Rf Value | Source |

|---|---|---|---|---|---|---|

| 3-Phenoxybenzaldehyde | Piperidine | Glacial AcOH | 68 | 70–75 | 0.60 | |

| 4-Chlorobenzaldehyde | Acetic Acid | Ethanol | 75 | 137–140 | 0.58 |

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Critical characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration of benzylidene) and purity. For example, δ 8.39 ppm (d, Ar-H) in DMSO-d₆ .

- Chromatography : TLC for monitoring reaction progress (Rf values correlated with polarity) .

- Melting Point Analysis : Used to assess crystallinity and purity (e.g., 137–140°C for L-isomer derivatives) .

- Optical Rotation : Enantiomeric excess (ee) determination via polarimetry (e.g., [α]²⁵D = −155.09° for L-isomers) .

Advanced: How do stereochemical variations (L/D isomers) influence biological activity?

Methodological Answer:

Stereochemistry significantly impacts target binding and efficacy:

- Enantioselectivity : D-isomers (e.g., compound 41 ) show higher [α]²⁵D (+166.83°) and 84% ee, correlating with enhanced antibacterial activity against MRSA compared to L-isomers .

- Case Study : (D,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (41 ) demonstrated 2-fold lower MIC values (8 µg/mL) than its L-counterpart against S. aureus .

Q. Table 2. Stereochemical Impact on Bioactivity

| Compound (Isomer) | [α]²⁵D | ee (%) | MIC (µg/mL, MRSA) | Source |

|---|---|---|---|---|

| 41 (D) | +166.83° | 84 | 8 | |

| 27 (L) | −155.09° | 85 | 16 |

Advanced: What structure-activity relationships (SAR) guide the design of derivatives?

Methodological Answer:

Key SAR insights include:

- C5-Arylidene Modifications : Electron-withdrawing groups (e.g., 3,5-difluorobenzylidene in 25 ) enhance DNA gyrase inhibition (IC₅₀ = 0.8 µM) compared to electron-donating substituents .

- Propanoic Acid Chain : Substitution at the 3-phenyl group (e.g., chloro or methoxy) improves solubility and bioavailability .

Q. Table 3. SAR of Selected Derivatives

| Derivative | C5 Substituent | Target Activity (IC₅₀) | Key Finding | Source |

|---|---|---|---|---|

| 25 | 3,5-Difluorobenzylidene | DNA Gyrase B: 0.8 µM | Enhanced enzyme inhibition | |

| 42 | 3-(4-Chlorophenoxy) | Anti-MRSA: 4 µg/mL | Improved membrane penetration | |

| 23 (from [23]) | Benzylidene | Microtubule stabilization | Anticancer activity (IC₅₀ = 1.2 µM) |

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:

Conflicting data often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (e.g., MRSA subtypes) .

- Purity Issues : Impurities from synthesis (e.g., unreacted aldehydes) may skew results. Validate via HPLC (≥95% purity) .

- Solubility Factors : Use of DMSO vs. aqueous buffers can alter compound availability .

Q. Recommended Protocol :

Standardize assays using CLSI guidelines for antimicrobial testing.

Confirm compound purity via LC-MS and elemental analysis.

Use vehicle controls (e.g., 0.1% DMSO) to isolate solvent effects .

Advanced: What strategies optimize enantiomeric excess (ee) in synthesis?

Methodological Answer:

- Chiral Catalysis : Use L/D-phenylalanine derivatives as chiral auxiliaries during thiazolidinone formation (e.g., L-16 with [α]²⁵D −80.79°) .

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Case Study : D-isomer 41 achieved 84% ee via recrystallization in DCM:MeOH, validated by chiral HPLC (tR = 13.58 min for major enantiomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.